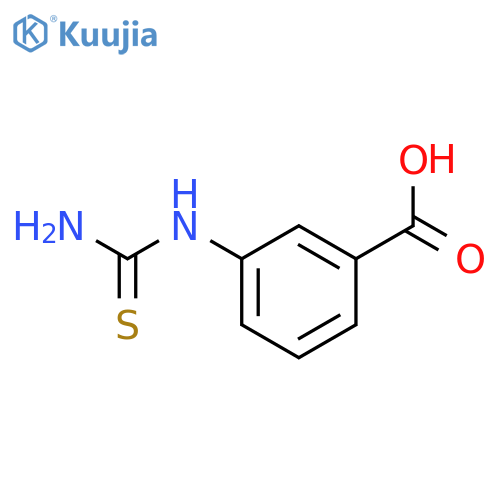Cas no 37182-75-5 (1-(3-Carboxyphenyl)-2-thiourea)

37182-75-5 structure
商品名:1-(3-Carboxyphenyl)-2-thiourea
CAS番号:37182-75-5
MF:C8H8N2O2S
メガワット:196.226320266724
MDL:MFCD00060450
CID:322580
PubChem ID:24879848
1-(3-Carboxyphenyl)-2-thiourea 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3-[(aminothioxomethyl)amino]-
- 1-(3-Carboxyphenyl)-2-thiourea
- 3-(carbamothioylamino)benzoic acid
- MFCD00060450
- FT-0639367
- CHEMBL334556
- 37182-75-5
- MS-11188
- AKOS006221634
- E85492
- BP10092
- CS-0204455
- JRQJYVACDJEUDZ-UHFFFAOYSA-N
- 3-[(aminocarbothioyl)amino]benzoic acid
- SCHEMBL687614
- BP-10092
- EN300-15238
- 3-thioureidobenzoic acid
- 1-(3-Carboxyphenyl)-2-thiourea, 96%
- 3-[(aminocarbonothioyl)amino]benzoic acid
- AP-381/41075530
- DTXSID20356218
- 3-[(Aminothioxomethyl)amino]benzoic acid
- 3-Thioureido-benzoic acid
- BBL034709
- 3-Carboxyphenylthiourea
- STL417862
- DB-018496
-
- MDL: MFCD00060450
- インチ: InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
- InChIKey: JRQJYVACDJEUDZ-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NC1=CC=CC(C(O)=O)=C1
計算された属性
- せいみつぶんしりょう: 196.03100
- どういたいしつりょう: 196.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 75.4
じっけんとくせい
- ゆうかいてん: 187-191 °C (lit.)
- PSA: 107.44000
- LogP: 1.81360
1-(3-Carboxyphenyl)-2-thiourea セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険レベル:IRRITANT
1-(3-Carboxyphenyl)-2-thiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-(3-Carboxyphenyl)-2-thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275125-1g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 98% | 1g |
¥117.00 | 2024-05-16 | |
| Enamine | EN300-15238-0.25g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 0.25g |
$19.0 | 2023-02-09 | ||
| Ambeed | A704837-250mg |
3-Thioureidobenzoic acid |
37182-75-5 | 95% | 250mg |
$11.0 | 2025-02-21 | |
| TRC | B415480-50mg |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275125-5g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 98% | 5g |
¥661.00 | 2024-05-16 | |
| Enamine | EN300-15238-1.0g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 1.0g |
$26.0 | 2023-02-09 | ||
| Enamine | EN300-15238-0.5g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 0.5g |
$21.0 | 2023-02-09 | ||
| Enamine | EN300-15238-2500mg |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 2500mg |
$29.0 | 2023-09-26 | ||
| Enamine | EN300-15238-5000mg |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 5000mg |
$50.0 | 2023-09-26 | ||
| 1PlusChem | 1P003DDA-1g |
3-Thioureidobenzoic acid |
37182-75-5 | 95% | 1g |
$18.00 | 2025-02-19 |
1-(3-Carboxyphenyl)-2-thiourea 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
37182-75-5 (1-(3-Carboxyphenyl)-2-thiourea) 関連製品
- 7366-56-5(4-Thioureidobenzoic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37182-75-5)1-(3-Carboxyphenyl)-2-thiourea

清らかである:99%
はかる:25g
価格 ($):246.0